molecular formula C13H11N3O4S B5848823 N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B5848823
M. Wt: 305.31 g/mol
InChI Key: WSMYDRUJMBUJNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide often involves multistep reactions starting from pyrimidine derivatives. For instance, Gangjee et al. (2005) described the synthesis of classical antifolates from 2,4-diamino-5-methylpyrrolo[2,3-d]pyrimidine, obtained in a concise three-step sequence, indicating a possible approach for synthesizing related compounds with potent inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Molecular Structure Analysis

The molecular structure of compounds within this class, including N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, is characterized by a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, as demonstrated by the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical properties of this compound class include the ability to undergo various reactions, such as alkylation, acylation, and condensation, to yield a range of derivatives with potential biological activities. For example, Selleri et al. (2005) explored the synthesis and binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, revealing insights into the reactivity and potential for generating selective Peripheral Benzodiazepine Receptor (PBR) ligands (Selleri et al., 2005).

Safety and Hazards

There is limited information available on the safety and hazards of this specific compound. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-11-3-4-14-13(16-11)21-6-12(18)15-8-1-2-9-10(5-8)20-7-19-9/h1-5H,6-7H2,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMYDRUJMBUJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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